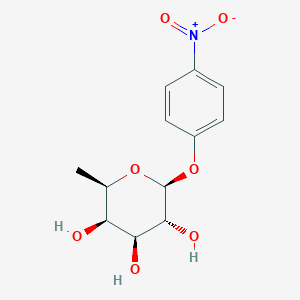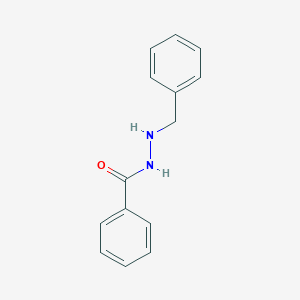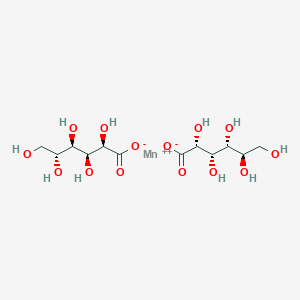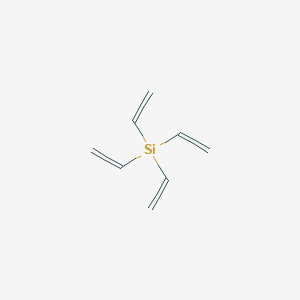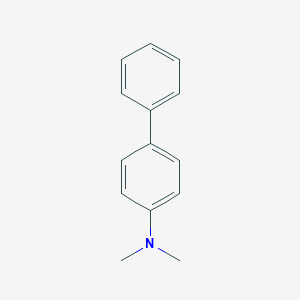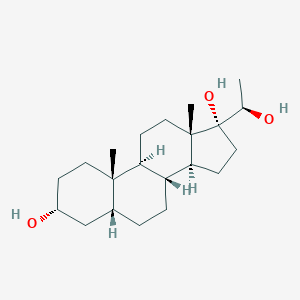
1,1-Difluorocyclopentane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,1-Difluorocyclopentane involves several chemical strategies, including direct fluorination and electrophilic aromatic substitution reactions. Trifluoromethanesulfonic acid has been utilized in the synthesis of new organic compounds through electrophilic aromatic substitution, which might be applicable to the synthesis of fluorinated cycloalkanes like 1,1-Difluorocyclopentane (Kazakova & Vasilyev, 2017).
Molecular Structure Analysis
The molecular structure of 1,1-Difluorocyclopentane is defined by its cyclopentane backbone and the spatial arrangement of the two fluorine atoms. The presence of fluorine atoms influences the electron distribution within the molecule, affecting its chemical reactivity and interactions. Studies on compounds like perfluorooctanoic acid provide insights into the effects of fluorination on molecular properties (Prevedouros et al., 2006).
Chemical Reactions and Properties
1,1-Difluorocyclopentane participates in various chemical reactions, including nucleophilic substitution and addition reactions, influenced by the electron-withdrawing effects of the fluorine atoms. The unique chemical properties of fluorinated compounds, such as enhanced stability and reactivity, are well-documented, offering a basis for understanding the behavior of 1,1-Difluorocyclopentane in chemical processes (Bakhotmah & Al-Otaibi, 2020).
Physical Properties Analysis
The physical properties of 1,1-Difluorocyclopentane, including its boiling point, melting point, and solubility, are significantly influenced by the fluorine atoms. Fluorinated compounds are known for their high thermal and chemical stability, which can be attributed to the strong carbon-fluorine bonds. This stability is crucial for the application of 1,1-Difluorocyclopentane in environments requiring high durability (Xiao, 2017).
Chemical Properties Analysis
The chemical properties of 1,1-Difluorocyclopentane, including reactivity, acidity, and basicity, are predominantly shaped by the fluorine atoms. The electronegativity of fluorine not only enhances the acid-base properties of the compound but also affects its reactivity towards other chemical species. The understanding of perfluorinated compounds provides valuable insights into the chemical behavior of fluorinated cycloalkanes (Du et al., 2014).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Dynamics :
- Shen and Dakkcuri (1985) investigated the molecular structure of 1,1-difluorosilacyclopentane, a related compound, using gas-phase electron diffraction, revealing insights into its pseudorotational motion and bond distances (Shen & Dakkcuri, 1985).
Chemistry of Carbonium Ions :
- Olah et al. (1967) studied the 1-Methylcyclopentyl cation, providing understanding in the field of stable carbonium ions, which is related to the reactions and stability of compounds like 1,1-Difluorocyclopentane (Olah, Bollinger, Cupas, & Lukas, 1967).
Preparation of Cyclic Fluorosilanes :
- Chao, Moore, and Laane (1971) focused on the preparation of cyclic fluorosilanes, including derivatives of 1,1-Difluorocyclopentane, through fluorination processes (Chao, Moore, & Laane, 1971).
Synthesis of gem-Difluorocyclopentane Derivatives :
- Bravo et al. (1992) explored the synthesis of gem-Difluorocyclopentane derivatives, which are chemically related to 1,1-Difluorocyclopentane, highlighting their optical purity and potential applications (Bravo, Cavicchio, Frigerio, & Viani, 1992).
Advancements in Fluorine Chemistry :
- Carbonnel et al. (2019) discussed the significance of fluorine-containing molecules in various industries, with specific focus on the CF2Me residue, which is conceptually similar to the difluoro motif in 1,1-Difluorocyclopentane (Carbonnel, Poisson, Jubault, Pannecoucke, & Besset, 2019).
Applications in Lithium Ion Batteries :
- Kubota et al. (2012) examined 1,1-difluoro-1-alkenes as electrolyte additives in lithium-ion batteries, suggesting their potential in enhancing battery performance (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
Safety and Hazards
The safety data sheet for 1,1-Difluorocyclopentane indicates that it is highly flammable and may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Eigenschaften
IUPAC Name |
1,1-difluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2/c6-5(7)3-1-2-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTDDOUBRQFLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382473 | |
| Record name | 1,1-difluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluorocyclopentane | |
CAS RN |
1120-70-3 | |
| Record name | 1,1-difluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Difluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of 1,1-Difluorocyclopentane on streamer initiation and propagation in cyclohexane?
A2: Research has shown that 1,1-Difluorocyclopentane, unlike many other additives, has no measurable effect on streamer initiation or propagation in cyclohexane for either positive or negative point polarities [, ]. This finding suggests that 1,1-Difluorocyclopentane does not significantly interact with the fundamental electronic processes governing streamer development in this specific liquid and under the investigated experimental conditions.
Q2: How does the impact of 1,1-Difluorocyclopentane differ from other additives studied in the context of streamer behaviour?
A3: The research highlights that other additives, categorized as either electron-attaching or electron-releasing, demonstrate noticeable effects on streamers []. Electron-attaching additives generally facilitate negative streamer propagation, while electron-releasing additives can reduce initiation voltages and facilitate positive streamer propagation. These additives impact streamer characteristics, such as filament thickness, propagation speed, and distance traveled. 1,1-Difluorocyclopentane's lack of impact suggests it doesn't possess strong electron-attaching or -releasing properties within the cyclohexane system, setting it apart from the other investigated compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



